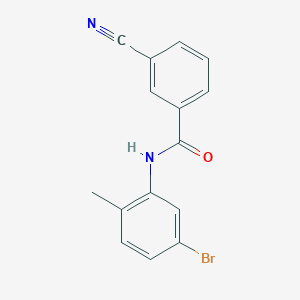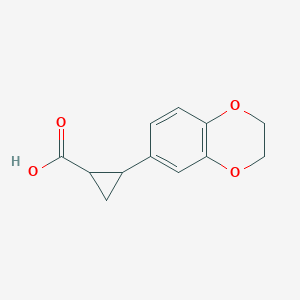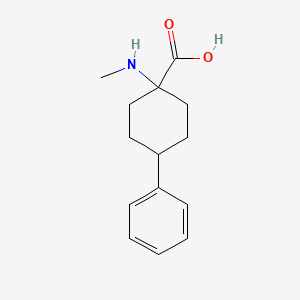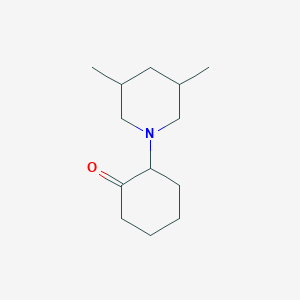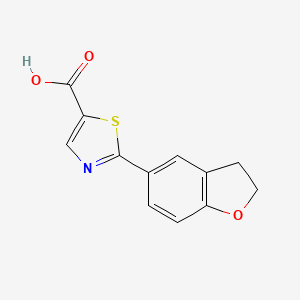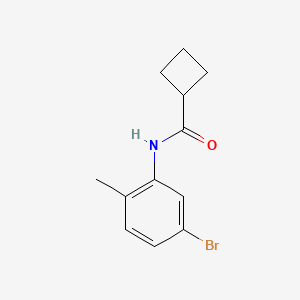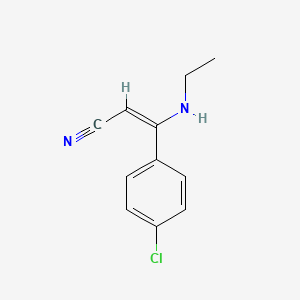![molecular formula C13H11ClF3NO B1419312 3-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one CAS No. 1217863-05-2](/img/structure/B1419312.png)
3-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacological Potentials
Chlorogenic Acid (CGA), a dietary polyphenol found abundantly in green coffee extracts and tea, exhibits a range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. It's also implicated in modulating lipid and glucose metabolism, potentially benefiting conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's hypocholesterolemic effects may stem from its influence on nutrient metabolism, including amino acids, glucose, and fatty acids. This review underscores the necessity for further research to elucidate and optimize CGA's biological and pharmacological impacts, presenting it as a potential natural alternative to synthetic antibiotics (Naveed et al., 2018).
Synthetic Applications
A study described the synthesis of novel substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones through the reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid. This synthetic route is notable for its potential to generate multiple intermediates, providing valuable insights into the structural and spectroscopic properties of the products (Issac & Tierney, 1996).
Trifluoromethyl in Drug Design
The trifluoromethyl (-CF3) group is a widely used pharmacophore in antitubercular research, known for its ability to enhance the pharmacodynamic and pharmacokinetic properties of drugs. This review highlights the development of trifluoromethyl-bearing antitubercular agents, focusing on their improved potency, drug-likeness, and antitubercular activity. It underscores the distinctive advantages of the –CF3 group in modern antitubercular drug design, including its lipophilicity-enhancing effects and its potential as an alternative to halogens in promising antitubercular agents (Thomas, 1969).
Safety And Hazards
The safety data sheet for this compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propiedades
IUPAC Name |
3-[4-chloro-2-(trifluoromethyl)anilino]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3NO/c14-8-4-5-12(11(6-8)13(15,16)17)18-9-2-1-3-10(19)7-9/h4-7,18H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFXYDRSQIYIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=C(C=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine](/img/structure/B1419232.png)
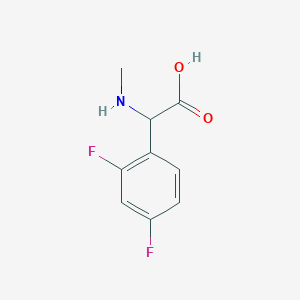

![2-[(4-Oxopentyl)oxy]benzamide](/img/structure/B1419236.png)
